![molecular formula C18H18N4O3S B7518128 N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide, also known as BZP-SA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide involves the inhibition of histone deacetylases, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide also inhibits the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and survival.
Biochemical and Physiological Effects:
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been found to have a wide range of biochemical and physiological effects. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide can induce apoptosis in cancer cells, inhibit the activity of histone deacetylases, and inhibit the activity of carbonic anhydrase IX. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has also been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide is its potential applications in cancer research. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide is its potential toxicity. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide can be toxic to normal cells, which limits its use in clinical applications.
Orientations Futures
The potential applications of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in cancer research are still being explored. Future research could focus on the development of more potent and selective inhibitors of histone deacetylases and carbonic anhydrase IX. Additionally, the use of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in combination with other cancer therapies could be explored to enhance its effectiveness and reduce toxicity. Furthermore, the potential applications of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide in other areas, such as inflammation and pain, could also be explored.
Méthodes De Synthèse
The synthesis of N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide involves the reaction of 1-benzyl-4-chloropyrazole with 4-aminobenzenesulfonamide and acetic anhydride. The reaction takes place under reflux conditions and produces N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide as a white solid. The purity of the compound can be increased through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has been studied extensively for its potential applications in cancer research. Studies have shown that N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide has also been found to inhibit the activity of histone deacetylases, which play a crucial role in the development of cancer.
Propriétés
IUPAC Name |
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-14(23)20-16-7-9-18(10-8-16)26(24,25)21-17-11-19-22(13-17)12-15-5-3-2-4-6-15/h2-11,13,21H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTZEZDLZUHISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

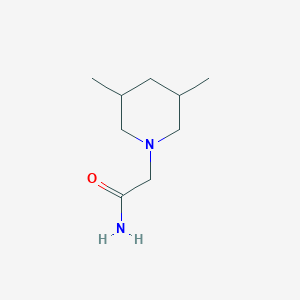
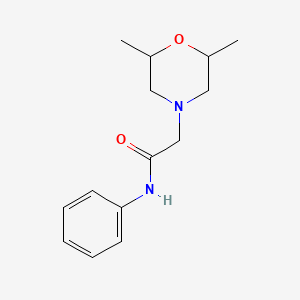
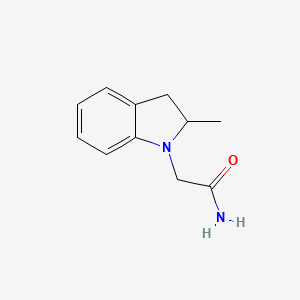

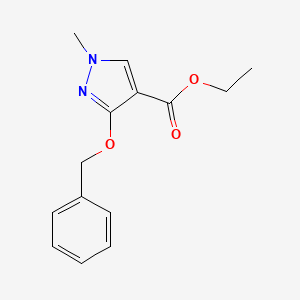
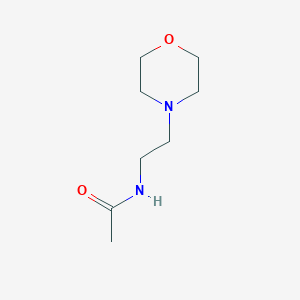
![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)



![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
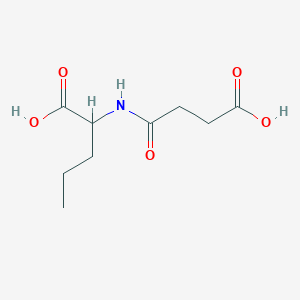

![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)